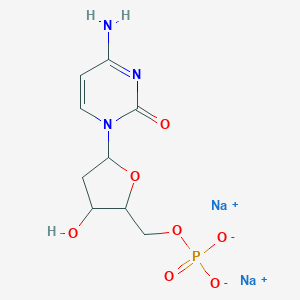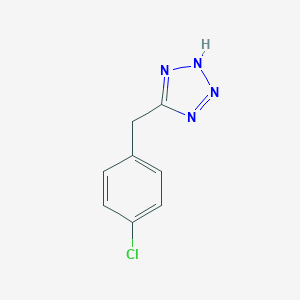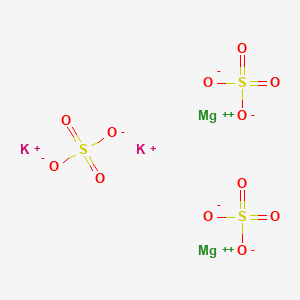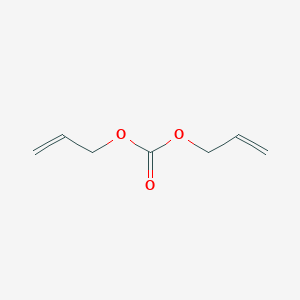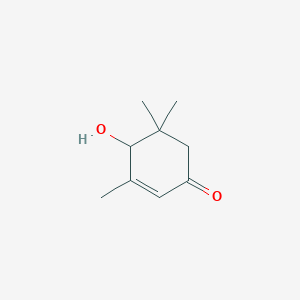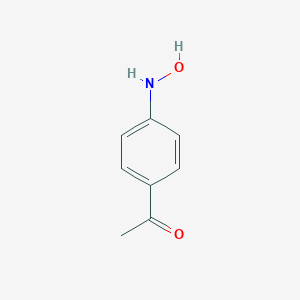
1-(4-(Hydroxyamino)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Hydroxyamino)phenyl)ethanone, also known as HPE, is a synthetic compound that has been extensively studied for its potential use in scientific research. HPE is a ketone derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for a range of applications.
Mecanismo De Acción
The mechanism of action of 1-(4-(Hydroxyamino)phenyl)ethanone is not fully understood, but it is believed to involve the inhibition of tyrosinase activity. This results in a decrease in melanin production, which can lead to a reduction in skin pigmentation.
Efectos Bioquímicos Y Fisiológicos
In addition to its potential use as a skin whitening agent, 1-(4-(Hydroxyamino)phenyl)ethanone has also been shown to have a range of other biochemical and physiological effects. For example, it has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related conditions. Additionally, 1-(4-(Hydroxyamino)phenyl)ethanone has been shown to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(4-(Hydroxyamino)phenyl)ethanone in lab experiments is its relatively low cost and ease of synthesis. However, there are also some limitations to its use. For example, 1-(4-(Hydroxyamino)phenyl)ethanone is not very water-soluble, which can make it difficult to work with in aqueous environments. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments that specifically target its effects.
Direcciones Futuras
There are several potential future directions for research involving 1-(4-(Hydroxyamino)phenyl)ethanone. One area of interest is its potential use as a skin whitening agent, particularly in the development of treatments for hyperpigmentation disorders. Additionally, further investigation into its antioxidant, anti-inflammatory, and anti-cancer properties could lead to the development of new treatments for a range of conditions. Finally, more research is needed to fully understand the mechanism of action of 1-(4-(Hydroxyamino)phenyl)ethanone, which could help to inform the design of more targeted experiments.
Métodos De Síntesis
1-(4-(Hydroxyamino)phenyl)ethanone can be synthesized through a multi-step process that involves the reaction of 4-nitrophenylacetic acid with hydroxylamine hydrochloride, followed by reduction with sodium borohydride. The resulting compound is then oxidized to form 1-(4-(Hydroxyamino)phenyl)ethanone.
Aplicaciones Científicas De Investigación
1-(4-(Hydroxyamino)phenyl)ethanone has been studied for its potential use in a variety of scientific research applications. In particular, it has been investigated as a potential inhibitor of the enzyme tyrosinase, which is involved in the production of melanin. This makes 1-(4-(Hydroxyamino)phenyl)ethanone a promising candidate for the development of skin whitening agents.
Propiedades
Número CAS |
10517-47-2 |
|---|---|
Nombre del producto |
1-(4-(Hydroxyamino)phenyl)ethanone |
Fórmula molecular |
C8H9NO2 |
Peso molecular |
151.16 g/mol |
Nombre IUPAC |
1-[4-(hydroxyamino)phenyl]ethanone |
InChI |
InChI=1S/C8H9NO2/c1-6(10)7-2-4-8(9-11)5-3-7/h2-5,9,11H,1H3 |
Clave InChI |
SKRBKYAOMVEMEN-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NO |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)NO |
Otros números CAS |
10517-47-2 |
Sinónimos |
Ethanone, 1-[4-(hydroxyamino)phenyl]- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



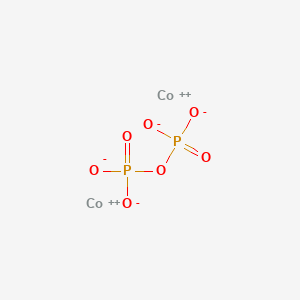
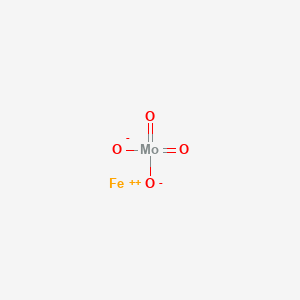
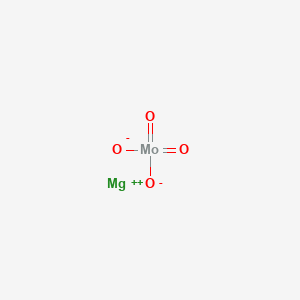
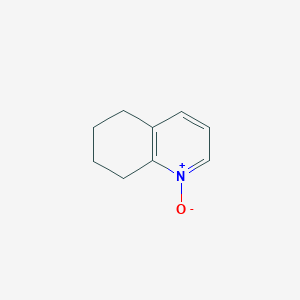
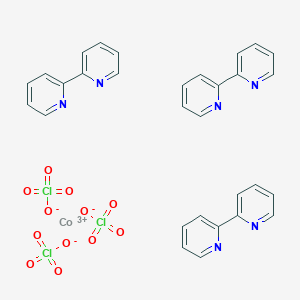

![Kyselina wolframova [Czech]](/img/structure/B85289.png)
